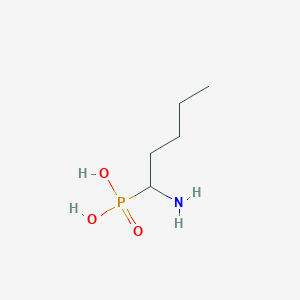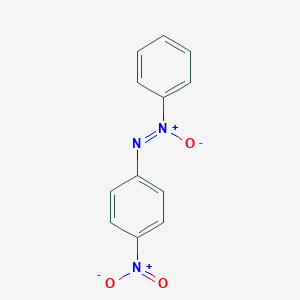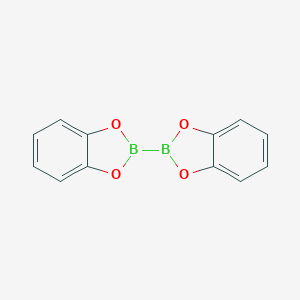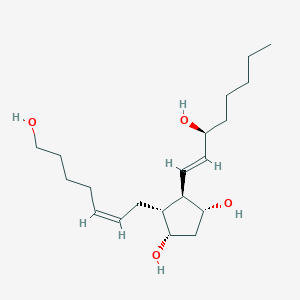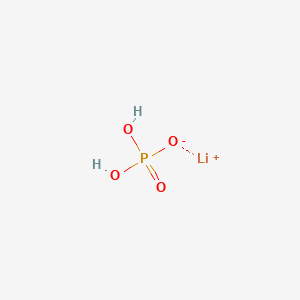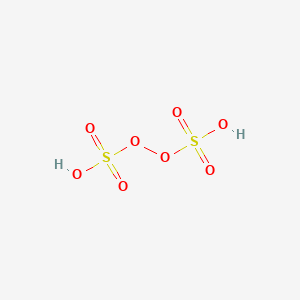
3-Chloro-5-nitroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloro-5-nitroisoquinoline derivatives involves multiple steps, including nitration, chlorination, and specific reactions tailored to introduce functional groups at precise locations on the isoquinoline ring. For example, electron transfer reactions in 5-nitroisoquinolines have been explored to introduce alkyl groups through reductive alkylation, demonstrating the compound's reactivity towards electron-rich species (Vanelle et al., 1994).
Molecular Structure Analysis
Crystal structure analyses provide insights into the molecular arrangement and bonding interactions within 3-Chloro-5-nitroisoquinoline compounds. Studies have shown how hydrogen bonding and molecular orientation influence the crystal packing and stability of these compounds (Gotoh & Ishida, 2019). These structural details are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
3-Chloro-5-nitroisoquinoline undergoes various chemical reactions, highlighting its chemical versatility. Notable reactions include nucleophilic substitution, where the chloro and nitro groups play pivotal roles in determining the reactivity and outcome of such processes. The presence of these groups also influences the compound's electron transfer reactions, making it a candidate for synthesis involving radical intermediates or for use in redox chemistry (Vanelle et al., 1994).
Wissenschaftliche Forschungsanwendungen
- 3-Chloro-5-nitroisoquinoline is a chemical compound with the CAS Number: 10296-47-6 . It has a molecular weight of 208.6 .
- .
- The physical form of this compound is a powder or solid .
- It has a melting point of 163-164 degrees Celsius .
- Scientific Field : Chromatography .
- Summary of the Application : This compound is used as a chiral stationary phase for multi-mode High Performance Liquid Chromatography (HPLC) .
- Methods of Application or Experimental Procedures : The exact methods and procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
- Scientific Field : Chemical Synthesis .
- Summary of the Application : This compound is used in the synthesis of various quinoline derivatives .
- Methods of Application or Experimental Procedures : The exact methods and procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
- Scientific Field : NMR, HPLC, LC-MS, UPLC .
- Summary of the Application : This compound is used in these fields, but the specific applications were not specified in the source .
- Methods of Application or Experimental Procedures : The exact methods and procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 3-Chloro-5-nitroisoquinoline were not found in the search results, the use of 5-Nitroisoquinoline in the development of potential antimalarial drugs and in the optimization of complex gas–liquid–solid reactions suggests potential areas of future research for 3-Chloro-5-nitroisoquinoline.
Eigenschaften
IUPAC Name |
3-chloro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORMNSYOVFNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587788 | |
| Record name | 3-Chloro-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitroisoquinoline | |
CAS RN |
10296-47-6 | |
| Record name | 3-Chloro-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



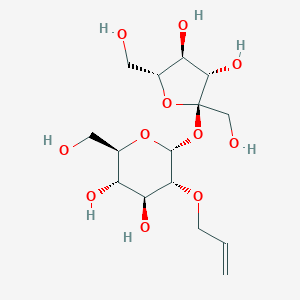
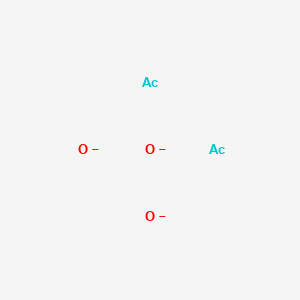
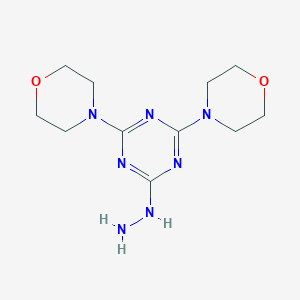
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)
